molecular formula C17H21NO3 B7018259 N-(4-acetyl-3-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide

N-(4-acetyl-3-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide

Cat. No.: B7018259
M. Wt: 287.35 g/mol
InChI Key: YXWJYQJJYBFRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetyl-3-methylphenyl)-6-oxaspiro[25]octane-2-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-(4-acetyl-3-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11-9-13(3-4-14(11)12(2)19)18-16(20)15-10-17(15)5-7-21-8-6-17/h3-4,9,15H,5-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWJYQJJYBFRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CC23CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-3-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclopentane derivative.

    Introduction of the acetyl and methyl groups: These functional groups can be introduced via Friedel-Crafts acylation and alkylation reactions, respectively.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-3-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-acetyl-3-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-acetyl-3-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide
  • N-(3-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide

Uniqueness

N-(4-acetyl-3-methylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide is unique due to the presence of both acetyl and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups and the spirocyclic structure distinguishes it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.